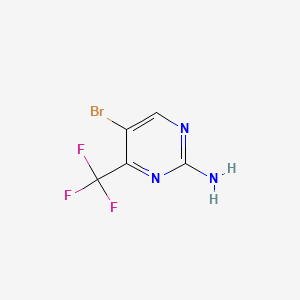

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Descripción

Propiedades

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMGPURZLOTOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670195 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-47-7 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids.

Mode of Action

Pyrimidine derivatives often act by interacting with their targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets.

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant. The compound’s lipophilicity (Log Po/w) is reported to be 1.42 (iLOGP) and 1.47 (XLOGP3).

Actividad Biológica

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a bromine atom and a trifluoromethyl group attached to a pyrimidine ring, which are critical for its biological activity. The presence of these substituents influences its interaction with biological targets, particularly kinases.

1. Kinase Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various kinases. For instance, in studies assessing its activity against PI3 kinase, the compound demonstrated an IC50 value indicative of strong inhibition . The trifluoromethyl group is believed to enhance binding affinity due to its unique electronic properties, which can stabilize interactions with the kinase active site.

2. Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies have reported that it can inhibit the proliferation of several cancer cell lines, with IC50 values in the micromolar range. For example, derivatives of similar pyrimidine structures have displayed significant antiproliferative activity against multidrug-resistant cancer cell lines . The mechanism appears to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells.

3. Selectivity and SAR Studies

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. The introduction of different substituents at the C-5 position of the pyrimidine ring has been shown to alter potency and selectivity significantly. For instance, compounds with halogen substitutions at this position often exhibit enhanced selectivity for specific kinases compared to their non-halogenated counterparts .

Case Study 1: PI3 Kinase Inhibition

In a study focusing on PI3 kinase inhibitors, this compound was evaluated alongside other compounds. It exhibited competitive inhibition with an IC50 value indicating effective inhibition compared to known inhibitors . This suggests its potential utility in treating cancers where PI3 kinase pathways are dysregulated.

Case Study 2: Antiproliferative Activity Against Cancer Cell Lines

Another study assessed the antiproliferative effects of various derivatives on human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives of this compound had IC50 values as low as 10 nM against these cell lines, suggesting high potency . The study highlighted that modifications to the trifluoromethyl group could enhance activity against resistant strains.

Data Tables

Table 1: Biological Activity Summary of this compound

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine has emerged as a critical building block in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

1.1. PI3K/mTOR Inhibitors

Recent studies have highlighted its role as a precursor in the development of potent PI3K/mTOR inhibitors, which are crucial in oncology. For instance, compounds derived from this pyrimidine structure have demonstrated significant cellular potency against PI3Kα, with reported values around 17 nM. The introduction of a trifluoromethyl group at the C4 position enhances both cellular activity and selectivity towards PI3Kα over mTOR, making it a valuable candidate for cancer therapeutics .

1.2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Analogues of this compound have shown efficacy in inhibiting biofilm formation in Mycobacterium smegmatis and enhancing the susceptibility of resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae to colistin. This highlights its potential as an adjuvant in treating multidrug-resistant infections .

Agricultural Applications

In agriculture, this compound is utilized in the synthesis of various agrochemicals, including pesticides and fungicides.

2.1. Pesticide Development

The compound serves as a key intermediate in developing new pesticides that exhibit enhanced activity against pests while minimizing environmental impact. Its structural features allow for modifications that can improve efficacy and selectivity against target organisms .

4.1. Synthesis of Bioactive Compounds

A study explored the synthesis of various analogues based on this compound to evaluate their activity against specific biological targets. The results indicated that structural modifications could lead to improved inhibitory effects on biofilm formation and bacterial resistance mechanisms .

4.2. Development of Agrochemicals

Research has demonstrated that derivatives of this compound can effectively control fungal pathogens in crops, showcasing their potential utility in sustainable agriculture practices .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the bromine atom. The trifluoromethyl group enhances ring activation, enabling reactions with amines, alkoxides, or thiols under mild conditions.

Example Reaction:

Reaction with morpholine in the presence of a base (e.g., K₂CO₃) yields 4-(trifluoromethyl)-5-morpholinopyrimidin-2-amine .

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Morpholine | K₂CO₃, DMF, 80°C, 12 h | 85% |

Mechanism:

-

Deprotonation of the nucleophile by the base.

-

Attack of the nucleophile at the C5 position, displacing bromide via a Meisenheimer complex.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids, enabling aryl-aryl bond formation.

Example Reaction:

Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki conditions generates a boronate ester intermediate .

| Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂·CH₂Cl₂ | KOAc | 1,4-Dioxane | 115°C, 18 h | 74% |

Mechanism:

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with the boronic acid.

-

Reductive elimination to form the new C–C bond.

Buchwald-Hartwig Amination

The bromine can be replaced by secondary amines via palladium catalysis, forming C–N bonds.

Example Reaction:

Reaction with pyrrolidine using Xantphos as a ligand produces 5-pyrrolidino-4-(trifluoromethyl)pyrimidin-2-amine .

| Catalyst | Ligand | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Toluene | 100°C, 24 h | 68% |

Grignard and Organometallic Reactions

The bromine undergoes metal-halogen exchange with Grignard reagents, enabling further functionalization.

Example Reaction:

Reaction with methylmagnesium bromide forms a magnesium intermediate, which can react with electrophiles like CO₂ or aldehydes.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeMgBr | THF, −78°C, 1 h | 5-Methyl-4-(trifluoromethyl)pyrimidin-2-amine | 62% |

Protection and Derivatization of the Amino Group

The primary amine at C2 can be acylated or alkylated to modify solubility or reactivity.

Example Reaction:

Acetylation with acetic anhydride yields N-(5-bromo-4-(trifluoromethyl)pyrimidin-2-yl)acetamide .

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Acetic anhydride | EtOAc/heptane, 80°C, 5 h | 91% |

Hydrolysis and Oxidation

Controlled hydrolysis converts the bromine to hydroxyl groups under basic or acidic conditions.

Example Reaction:

Hydrolysis with NaOH in aqueous ethanol generates 5-hydroxy-4-(trifluoromethyl)pyrimidin-2-amine .

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| NaOH | EtOH/H₂O, reflux, 6 h | 75% |

Radical Reactions

The C–Br bond participates in radical-mediated transformations, such as Barton decarboxylation or photochemical reactions.

Example Reaction:

UV light-induced reaction with tributyltin hydride yields 4-(trifluoromethyl)pyrimidin-2-amine via radical bromine abstraction.

Key Reactivity Trends

-

Electronic Effects : The trifluoromethyl group strongly activates the pyrimidine ring toward electrophilic and radical reactions.

-

Steric Considerations : The bulky trifluoromethyl group at C4 may slow reactions at adjacent positions.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr rates, while ethereal solvents favor organometallic reactions.

This compound’s multifunctional reactivity makes it invaluable in pharmaceutical and materials science research, particularly in constructing complex heterocycles .

Comparación Con Compuestos Similares

5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine (CAS: 1503752-08-6)

- Molecular Formula : C₅H₆BrN₃S

- Molecular Weight : 220.09 g/mol

- Key Features : Replaces the -CF₃ group with a methylsulfanyl (-SMe) group.

- Reactivity : The sulfur atom increases nucleophilicity, enabling participation in cross-coupling reactions.

- Applications : Used in organic synthesis for functionalized pyrimidines .

5-Bromo-2-chloropyrimidin-4-amine

- Molecular Formula : C₄H₃BrClN₃

- Molecular Weight : 208.44 g/mol (calculated)

- Key Features : Substitutes the -CF₃ group with a chlorine atom.

- Reactivity : Chlorine at position 2 enhances electrophilicity, facilitating Suzuki-Miyaura couplings.

- Crystal Structure : Planar pyrimidine ring with intermolecular N–H···N hydrogen bonds .

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine (CAS: 2007916-79-0)

2-Amino-5-bromo-4-methoxypyrimidine (CAS: Not specified)

- Molecular Formula : C₅H₆BrN₃O

- Molecular Weight : 204.03 g/mol

- Key Features : Substitutes -CF₃ with a methoxy (-OMe) group.

- Reactivity : The electron-donating methoxy group alters electronic distribution, reducing electrophilicity compared to -CF₃ derivatives .

Métodos De Preparación

Reaction Scheme and Conditions

The core preparation method involves the bromination of 2-amino-4-(trifluoromethyl)pyrimidine using elemental bromine in the presence of an inorganic base and a halogenated hydrocarbon solvent. The process is summarized as follows:

- Starting Material: 2-amino-4-(trifluoromethyl)pyrimidine

- Base: Inorganic alkali such as sodium carbonate (Na2CO3)

- Solvent: Halogenated alkane, typically methylene chloride (dichloromethane)

- Brominating Agent: Elemental bromine (Br2)

- Reaction Temperature: Typically 0°C to 40°C

- Post-treatment: Addition of ammoniacal liquor, phase separation, solvent removal, washing, and isolation of the product

This method allows for selective bromination at the 5-position of the pyrimidine ring to yield 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine.

Detailed Experimental Data

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)pyrimidine (g) | 815.5 | 1304.8 |

| Sodium carbonate (Na2CO3) (g) | 265 | 848 |

| Methylene chloride solvent (L) | 8 | 8 |

| Bromine (Br2) (g) | 2799 | 21917.6 |

| Reaction temperature | 0°C | 20°C |

| Reaction time | 16 hours | 38 hours |

| Ammoniacal liquor concentration | 20% (250 mL) | 30% (250 mL) |

| Stirring time after ammonia addition | 10 minutes | 20 minutes |

| Product isolated (g) | 762 | 1665 |

| Yield (%) | 63% | 86% |

| Product purity (%) | 92% | 95% |

- The molar ratio of 2-amino-4-(trifluoromethyl)pyrimidine:Na2CO3:Br2 was approximately 1:0.5:1 in Embodiment 1 and 1:1:1.5 in Embodiment 2.

- The reaction involves cooling during bromine addition to control reactivity and avoid side reactions.

- After bromination, ammoniacal liquor is added to neutralize and facilitate phase separation.

- The organic phase is concentrated, and the residue is washed with water to isolate the solid product.

Advantages of This Method

- Cost-effective: Uses elemental bromine, which is cheaper than N-bromosuccinimide (NBS).

- Improved yield: Achieves up to 86% yield with high purity.

- Simplified workup: Washing and phase separation reduce impurities.

- Energy efficient: Lower reaction temperatures and shorter reaction times compared to older methods.

Alternative Methods and Considerations

Use of N-Bromosuccinimide (NBS)

Previous patents and literature have reported the use of NBS as a brominating agent for similar pyrimidine derivatives. While NBS can provide selective bromination, it has drawbacks:

- Higher reagent cost

- Use of multiple solvents such as chloroform, DMF, THF, ethanol, acetonitrile complicates purification

- Yields range from 30% to 90%, often with more complicated post-reaction processing

Summary Table of Preparation Methods

| Method | Brominating Agent | Solvent(s) | Temperature Range | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Bromination (Elemental Br2) | Br2 | Methylene chloride (halogenated alkane) | 0–40°C | 63–86 | 92–95 | Cost-effective, scalable, simple workup |

| N-Bromosuccinimide (NBS) | NBS | Chloroform, DMF, THF, ethanol, acetonitrile | Room temp, dark | 30–90 | Variable | Expensive reagent, complex purification |

| Heterocyclization (related compounds) | - | Various | Mild conditions | Up to 98 | High | Indirect method, different target products |

Research Findings and Practical Implications

- The trifluoromethyl group at the 4-position significantly enhances the chemical stability and reactivity of the pyrimidine ring, facilitating selective bromination at the 5-position.

- The use of sodium carbonate as a base neutralizes the acidic by-products and maintains reaction efficiency.

- The halogenated hydrocarbon solvent (e.g., methylene chloride) provides an inert medium that dissolves reactants and controls reaction kinetics.

- Post-reaction treatment with ammoniacal liquor aids in purification by removing acidic impurities and facilitating phase separation.

- The described method balances cost, yield, and purity, making it suitable for industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Construct the pyrimidine core via cyclization reactions (e.g., condensation of amidines with β-keto esters).

- Step 2 : Introduce the trifluoromethyl group at the 4-position using trifluoromethylation reagents like TMSCF₃ or CF₃Cu under catalytic conditions .

- Step 3 : Brominate the 5-position using NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., AlCl₃) .

- Step 4 : Aminate the 2-position via nucleophilic substitution with NH₃ or protected amines under reflux in polar solvents (e.g., DMF, THF) .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography or recrystallization. Yield improvements often require temperature control (e.g., 90°C for amination) and stoichiometric adjustments .

Q. How is this compound characterized structurally and analytically?

- Structural Characterization :

- X-ray crystallography : Resolve crystal packing and bond angles using SHELXL for refinement . For example, C–Br and C–CF₃ bond lengths are typically ~1.89 Å and ~1.33 Å, respectively .

- NMR : ¹⁹F NMR confirms trifluoromethyl group presence (δ ≈ -60 to -70 ppm); ¹H NMR shows pyrimidine protons (δ 8.2–8.5 ppm for H-6) .

- Analytical Validation :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical m/z for C₅H₄BrF₃N₂: 259.95).

- Elemental Analysis : Validate purity (>95% C, H, N content) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight :

- The C–Br bond at the 5-position undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), forming arylpalladium intermediates.

- Optimization : Use PdCl₂(dppf) with K₂CO₃ in dioxane/H₂O (3:1) at 80°C. The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, accelerating transmetallation .

- Challenges : Competing dehalogenation may occur; mitigate by using aryl boronic esters instead of acids and inert atmospheres .

Q. What computational strategies predict the electronic effects of the trifluoromethyl group on pyrimidine ring reactivity?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. The CF₃ group reduces electron density at C-4 (Mulliken charge ≈ +0.12), increasing electrophilicity for nucleophilic attacks .

- Frontier Molecular Orbital Analysis : LUMO localization at C-5 (bromine site) suggests susceptibility to SNAr reactions .

- Validation : Correlate computed Fukui indices with experimental regioselectivity in substitution reactions .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values in kinase assays) be resolved?

- Experimental Design :

- Variable Control : Standardize assay conditions (pH, temperature, DMSO concentration).

- Probe Solubility : Use co-solvents (e.g., PEG-400) to ensure compound dissolution .

- Data Analysis :

- Perform dose-response curves in triplicate. Use ANOVA to assess significance of activity differences across studies .

- Structural Analog Comparison : Compare with 5-Bromo-6-fluoropyridin-2-amine (CAS 944401-65-4) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.